molecular formula C10H15ClN2O B1521527 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride CAS No. 1214036-19-7

2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Cat. No.: B1521527
CAS No.: 1214036-19-7
M. Wt: 214.69 g/mol
InChI Key: QJCCZUYHXMYWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 214.69 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Agents for Overactive Detrusor Treatment : A series of acetamide derivatives, including 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, have been explored for their inhibitory activity on detrusor contraction, a condition related to overactive bladder. These compounds demonstrated potent inhibitory effects comparable to existing treatments, with fewer anticholinergic side effects (Take et al., 1992).

  • Antimicrobial Agents : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, related to this compound, have been synthesized and shown to possess significant antimicrobial activity against a variety of fungal and bacterial strains, indicating potential applications in combating infections (Jayadevappa et al., 2012).

  • Anthelminthic Applications : Amidantel, a compound closely related to this compound, has been identified as a potent anthelminthic agent, showing high efficacy against nematodes, filariae, and cestodes in animals (Wollweber et al., 1979).

  • Anticonvulsant Activity : Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, structurally similar to this compound, has revealed notable anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders (Soyer et al., 2004).

Chemical Synthesis and Characterization

  • Chemical Synthesis Techniques : The compound has been involved in studies exploring new synthetic pathways and characterization techniques. For instance, its synthesis has been achieved via various chemical reactions, including the Ugi three-component reaction (Kumar et al., 2013), and nanoparticle catalyzed reactions (Kumar et al., 2013).

  • Analysis of Polymorphism : Studies on compounds structurally similar to this compound, like glycolanilide, have focused on understanding their polymorphism, which is crucial for drug formulation and stability (Hauser et al., 2008).

Safety and Hazards

The compound is considered to be toxic if swallowed and in contact with skin. It can cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCCZUYHXMYWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Reactant of Route 2
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.